molecular formula C10H11BrO B183427 1-[4-(Bromomethyl)phenyl]propan-1-one CAS No. 95889-09-1

1-[4-(Bromomethyl)phenyl]propan-1-one

Cat. No. B183427
CAS RN: 95889-09-1
M. Wt: 227.1 g/mol
InChI Key: MMWLPFRDTCOCAY-UHFFFAOYSA-N
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Description

1-[4-(Bromomethyl)phenyl]propan-1-one is a chemical compound with the molecular formula C10H11BrO . It has an average mass of 227.098 Da and a monoisotopic mass of 225.999313 Da .


Molecular Structure Analysis

The molecular structure of 1-[4-(Bromomethyl)phenyl]propan-1-one consists of a propiophenone backbone with a bromomethyl group attached to the fourth carbon of the phenyl ring .


Physical And Chemical Properties Analysis

1-[4-(Bromomethyl)phenyl]propan-1-one has a molecular weight of 227.09800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Potential Intravenous Anesthetics : A study involved the synthesis and biological examination of related compounds, including 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one, as potential intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).

  • Antimicrobial Agents : Another research focused on synthesizing substituted phenyl azetidines, including compounds derived from 2-(4-bromo phenyl) methyl cyanide, for potential antimicrobial applications (Doraswamy & Ramana, 2013).

  • Crystal Structures and Hirshfeld Surface Studies : The synthesis and characterization of chalcone derivatives similar to 1-[4-(Bromomethyl)phenyl]propan-1-one have been explored for their crystal structures and intermolecular interactions (Salian et al., 2018).

  • Characterization of Cathinones : A study on cathinone derivatives, which are structurally related to 1-[4-(Bromomethyl)phenyl]propan-1-one, was conducted to understand their structures and properties using spectroscopy and X-ray diffraction methods (Nycz et al., 2011).

  • Spectroelectrochemical Properties : Research into the spectroelectrochemical properties of phthalocyanine derivatives, synthesized from compounds including 1-[4-(Bromomethyl)phenyl]propan-1-one, has been conducted to explore their potential in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

  • Synthesis of 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one : A novel synthesis method was developed for this compound, which could have applications in creating new chemical entities (Gotsko et al., 2022).

properties

IUPAC Name

1-[4-(bromomethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWLPFRDTCOCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541274
Record name 1-[4-(Bromomethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Bromomethyl)phenyl]propan-1-one

CAS RN

95889-09-1
Record name 1-[4-(Bromomethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Grjol, M Jereb - Chemical Papers, 2021 - Springer
Regioselectivity of visible-light-induced transformations of a range of (hetero)aryl alkyl-substituted ketones bearing several competitive reactive sites (α-carbonyl, benzyl and aromatic …
Number of citations: 1 link.springer.com
Y Yang, Y Yu, X Li, J Li, Y Wu, J Yu, J Ge… - Journal of Medicinal …, 2017 - ACS Publications
Drug-resistant malarial strains have been continuously emerging recently, which posts a great challenge for the global health. Therefore, new antimalarial drugs with novel targeting …
Number of citations: 61 pubs.acs.org

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